2-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)butan-1-ol hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)butan-1-ol hydrochloride typically involves multi-step organic reactions starting from commercially available starting materials. Key steps may include halogenation, amination, hydrolysis, and various coupling reactions under controlled conditions.
Industrial Production Methods: Industrial synthesis often leverages scalable processes involving high-yield reactions with efficient purification techniques like crystallization or chromatography. Stringent quality control ensures the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Can undergo oxidation reactions forming corresponding carbonyl compounds.
Reduction: : Reduction might yield different aliphatic amines.
Substitution: : Undergoes substitution reactions where functional groups might be replaced.
Oxidation: : Use of oxidizing agents like KMnO4 or H2O2.
Reduction: : Employs reducing agents such as LiAlH4 or NaBH4.
Substitution: : Involves nucleophiles or electrophiles under appropriate conditions (acidic, basic, or catalytic environments).
Oxidation Products: : Ketones, aldehydes.
Reduction Products: : Amines, alcohols.
Substitution Products: : Substituted derivatives depending on the reacting species.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in synthesizing more complex molecules.
Biology: Potential bioactive molecule for studying cell signaling pathways due to its structure.
Medicine: Investigated for therapeutic applications in treating neurological disorders or as part of drug delivery systems.
Industry: Utilized in producing specialty chemicals or materials with advanced properties.
Mechanism of Action
The compound may interact with specific molecular targets such as receptors or enzymes, modulating their activity. This could involve binding to active sites or altering conformations, impacting cellular signaling pathways and resulting in various biochemical effects.
Comparison with Similar Compounds
Uniqueness:
Unique due to the presence of the carbazole ring system combined with a chlorinated aliphatic chain.
Structural complexity offers diverse reactivity compared to simpler analogs.
8-chloro-3,4-dihydrocarbazole derivatives.
Analogous beta-blockers with similar pharmacophoric elements.
Hydroxypropyl amines with different substituents.
Properties
IUPAC Name |
2-[[3-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-2-hydroxypropyl]amino]butan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O2.ClH/c1-2-13(12-23)21-10-14(24)11-22-18-9-4-3-6-15(18)16-7-5-8-17(20)19(16)22;/h5,7-8,13-14,21,23-24H,2-4,6,9-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTYFPPUMLORIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC(CN1C2=C(CCCC2)C3=C1C(=CC=C3)Cl)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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